1,1-Dihomo-8-ketoprostaglandin F1alpha is a member of the prostaglandin family, which are bioactive lipids derived from fatty acids. This compound plays a significant role in various physiological processes, including inflammation and vascular regulation. Prostaglandins are synthesized through the cyclooxygenase pathway from arachidonic acid and other fatty acids, such as adrenic acid, which is the precursor for 1,1-dihomo-8-ketoprostaglandin F1alpha.
1,1-Dihomo-8-ketoprostaglandin F1alpha is primarily derived from adrenic acid (7,10,13,16-docosatetraenoic acid). This fatty acid undergoes enzymatic conversion through cyclooxygenase enzymes to produce various prostaglandins, including 1,1-dihomo-8-ketoprostaglandin F1alpha. Its presence has been confirmed in biological samples such as plasma and urine through advanced analytical techniques like gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry .
This compound falls under the classification of eicosanoids, which are signaling molecules made from arachidonic acid and related fatty acids. Eicosanoids include prostaglandins, thromboxanes, and leukotrienes, each playing distinct roles in inflammatory responses and other physiological functions.
The synthesis of 1,1-dihomo-8-ketoprostaglandin F1alpha typically involves the enzymatic conversion of adrenic acid. The process can be summarized as follows:
The synthesis often requires careful control of conditions such as pH and temperature to optimize enzyme activity. The use of specific inhibitors can also help elucidate the pathways involved in the formation of 1,1-dihomo-8-ketoprostaglandin F1alpha.
The chemical structure of 1,1-dihomo-8-ketoprostaglandin F1alpha includes a cyclopentane ring with multiple functional groups characteristic of prostaglandins. Its molecular formula is C20H32O4, and it features a ketone group at the 8-position.
In biological systems, 1,1-dihomo-8-ketoprostaglandin F1alpha can undergo various reactions:
The stability of 1,1-dihomo-8-ketoprostaglandin F1alpha under physiological conditions allows it to exert its effects without rapid degradation. Its reactions are often monitored using high-performance liquid chromatography coupled with mass spectrometry for precise quantification .
The mechanism of action for 1,1-dihomo-8-ketoprostaglandin F1alpha involves binding to specific receptors on target cells. These receptors include:
Research indicates that this compound can modulate cellular responses by altering cyclic adenosine monophosphate levels and influencing gene expression related to inflammation and pain .
Relevant data on its properties can be obtained from spectral analysis techniques like nuclear magnetic resonance spectroscopy and infrared spectroscopy .
1,1-Dihomo-8-ketoprostaglandin F1alpha has several applications in scientific research:
Human umbilical vein endothelial cells (HUVECs) constitutively contain adrenic acid (22:4ω6) within their cellular lipids, serving as the primary biochemical precursor for 1α,1β-dihomo-8-ketoprostaglandin F1α (DHDK). Upon incubation with radiolabeled adrenic acid, HUVECs synthesize several polar metabolites, two of which co-migrate with synthetic dihomo-prostaglandin standards during high-performance liquid chromatography (HPLC). Immunoassays using antisera against 6-keto-prostaglandin F1α confirm the identity of DHDK, while gas chromatography-mass spectrometry (GC-MS) provides definitive structural validation. This biosynthetic pathway is localized to the vascular endothelium, positioning it as a primary source of DHDK in human physiology [1].
Table 1: Biosynthetic Precursors and Enzymes in DHDK Formation
Component | Role in DHDK Synthesis | Experimental Evidence |
---|---|---|
Adrenic acid (22:4ω6) | Primary substrate | Radiolabeled tracing in HUVECs |
Cyclooxygenase-1 (COX-1) | Key converting enzyme | Inhibited by indomethacin (10 µM) |
Prostacyclin synthase | Converts PGH2 to prostacyclin analog | Co-migration with dihomo-PGI2 metabolite |
Endothelial cell microenvironment | Site of synthesis | Detected in culture media of HUVECs |
DHDK biosynthesis is strictly cyclooxygenase (COX)-dependent, requiring both COX-1 and COX-2 isoforms for the initial oxygenation and cyclization of adrenic acid. The process begins with COX-mediated peroxidation of adrenic acid to form 1α,1β-dihomo-prostaglandin H2 (PGH2), an unstable intermediate. This compound is subsequently isomerized by prostacyclin synthase into 1α,1β-dihomo-prostacyclin (PGI2), which undergoes spontaneous non-enzymatic hydrolysis in aqueous media to yield DHDK (the stable 8-keto metabolite). Pharmacological inhibition using indomethacin (10 µM) abolishes DHDK synthesis, confirming the indispensable role of COX activity. Structural studies reveal that adrenic acid’s elongated 22-carbon backbone (vs. arachidonate’s 20-carbon chain) results in prostaglandins with two additional methylene units, altering their receptor binding affinity and metabolic stability [1] [6].
Table 2: Comparative Cyclooxygenase Metabolism of Fatty Acid Substrates
Feature | Adrenic Acid (22:4ω6) | Arachidonic Acid (20:4ω6) |
---|---|---|
Initial COX product | Dihomo-PGH2 | PGH2 |
Stable metabolite | Dihomo-8-keto-PGF1α (DHDK) | 6-keto-PGF1α |
Catalytic efficiency | 38% relative to AA | 100% (reference) |
Major synthase involved | Prostacyclin synthase | Prostacyclin synthase |
Adrenic acid acts as a competitive substrate for cyclooxygenase, directly reducing the metabolism of endogenous arachidonic acid (AA). In co-incubation experiments using equimolar concentrations (3 × 10⁻⁵ M) of adrenic acid and AA in endothelial cells, adrenic acid decreases AA conversion to prostanoids (PGF2α, 6-keto-PGF1α, PGE2) by 40–60%. This inhibition occurs due to adrenic acid’s higher binding affinity for COX’s catalytic pocket, attributed to its extended aliphatic chain. Physiologically, this competition dampens prostacyclin (PGI2)-mediated anti-thrombogenic signaling: culture media from adrenic acid-treated endothelial cells show 70% less inhibition of thrombin-induced platelet aggregation compared to AA-treated cells. Furthermore, purified PGI2 is 100-fold more potent than dihomo-PGI2 in inhibiting platelet aggregation, highlighting the functional consequences of this metabolic competition [1].
Table 3: Competitive Effects of Adrenic Acid on Arachidonic Acid Metabolism
Parameter | Adrenic Acid Alone | Arachidonic Acid Alone | Co-Incubation |
---|---|---|---|
PGI2 synthesis (ng/mL) | 8.2 ± 1.1* | 22.5 ± 3.4 | 10.1 ± 1.8* |
Platelet aggregation inhibition (%) | 15% | 85% | 25%* |
Relative COX affinity (Km) | 12 µM | 18 µM | N/A |
*Significant reduction vs. arachidonic acid alone (p < 0.01)
Following enzymatic synthesis, DHDK undergoes pH-dependent non-enzymatic hydrolysis and tautomerization. Dihomo-PGI2—the direct precursor of DHDK—is highly unstable in physiological buffers (half-life < 3 min), spontaneously hydrolyzing to DHDK through nucleophilic attack by water at C9. This reaction is accelerated in acidic microenvironments (pH < 7.0), such as sites of inflammation or ischemic endothelium. Additionally, DHDK exists in equilibrium with its tautomer 1α,1β-dihomo-8-iso-prostaglandin F1α, a structural isomer where the C8 carbonyl and C9 hydroxyl groups undergo keto-enol rearrangement. This tautomerization influences DHDK’s bioactivity, as the 8-iso configuration exhibits altered affinity for prostaglandin receptors. In senescence-associated secretory phenotypes, DHDK tautomers accumulate and amplify inflammatory responses via ROS-mediated pathways [2] [6].
Table 4: Non-Enzymatic Degradation Products of Dihomo-PGI2
Intermediate | Stability | Primary Degradation Product | Conditions Favoring Formation |
---|---|---|---|
Dihomo-PGI2 | Highly unstable (t½ < 3 min) | DHDK | Neutral pH, 37°C |
Dihomo-8-iso-PGF1α | Moderately stable | 11-dehydro-DHDK | Alkaline pH (pH > 8.0) |
Dihomo-Δ12-PGJ2 | Stable | None (terminal product) | Oxidative stress (ROS present) |
Systemic clearance of DHDK involves β-oxidation in peroxisomes and mitochondria, sequentially shortening its carboxylic acid side chain by two-carbon units. This generates tetranor-dihomo-PGF1α (C18 derivative) and further truncates it to dinor-dihomo-PGF1α (C16 metabolite), detectable in urine. Concurrently, ω-oxidation by hepatic cytochrome P450 (CYP4F/CYP4A) introduces hydroxyl groups at the ω-terminal carbon (C22), producing 22-hydroxy-DHDK and 22-carboxy-DHDK. These ω-oxidized derivatives are excreted in bile as glucuronide conjugates. Adrenic acid-derived prostanoids undergo slower β-oxidation than AA-derived analogs due to steric hindrance from their elongated chains. In COVID-19 patients, altered phospholipid metabolism accelerates DHDK oxidation, correlating with increased 8-isoprostane (a marker of oxidative stress) [4] [6].
Table 5: Major Metabolites of DHDK in Systemic Circulation
Metabolite | Enzymatic Pathway | Tissue Site | Detection Method |
---|---|---|---|
Tetranor-dihomo-PGF1α (C18) | β-Oxidation | Peroxisomes | GC-MS/MS of urine |
22-Hydroxy-DHDK | ω-Hydroxylation (CYP4F11) | Liver microsomes | LC-ESI-MS/MS |
22-Carboxy-DHDK | ω-Oxidation (ADH/ALDH) | Liver cytosol | Immunoaffinity chromatography |
Dinor-dihomo-PGF1α (C16) | Secondary β-oxidation | Mitochondria | Targeted metabolomics |
Concluding Remarks
1α,1β-Dihomo-8-ketoprostaglandin F1α represents a structurally and functionally distinct member of the prostaglandin family, arising from the elongation of classical prostanoid biosynthetic pathways to incorporate adrenic acid. Its synthesis in vascular endothelium, competitive relationship with arachidonate, and unique metabolic fates underscore its role in modulating vascular homeostasis and inflammation. Further research is warranted to elucidate its receptor targets and therapeutic implications in thromboinflammatory disorders.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7